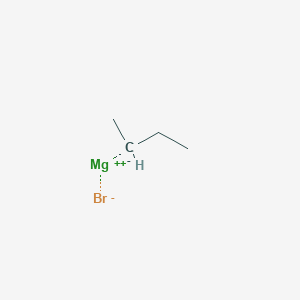

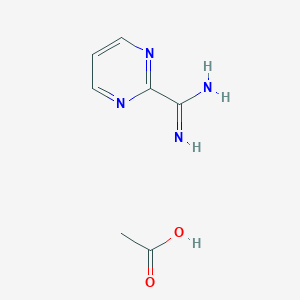

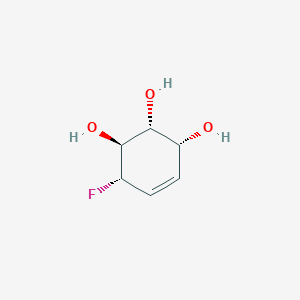

![molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4](/img/structure/B152902.png)

Spiro[indoline-3,4'-piperidin]-2-one

Overview

Description

Spiro[indoline-3,4'-piperidin]-2-one is a structural scaffold found in various polycyclic indole alkaloids, which are compounds known for their diverse bioactivities. This scaffold is characterized by the spiro-connection of an indoline and a piperidine ring, forming a bicyclic system with a lactam (2-one) functionality .

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives has been achieved through several methods. One approach involves a three-component reaction using 4-hydroxycoumarin, isatins, and 1H-pyrazol-5-amines in water under ultrasonic irradiation, highlighting the use of water as an environmentally benign solvent . Another method utilizes a one-pot synthesis catalyzed by l-proline under ultrasound irradiation, combining substituted phenylhydrazine, dialkyl acetylenedicarboxylate, isatin, and malononitrile . Additionally, a convenient synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has been developed, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis .

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is crucial for their interaction with biological targets. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] significantly influences both affinity and selectivity for sigma binding sites, with varying substituents leading to different pharmacological profiles . The diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations also demonstrates the importance of molecular structure in achieving desired stereochemistry .

Chemical Reactions Analysis

Spiro[indoline-3,4'-piperidin]-2-one derivatives can be synthesized through various chemical reactions. The three-component reactions are a common method, as seen in the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] using 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate . Another example is the four-component domino reactions in water, which allow the synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives] .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4'-piperidin]-2-one derivatives are influenced by their molecular structure. For example, the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affects the affinity for sigma binding sites . The use of natural deep eutectic solvent (NDDES) for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] demonstrates the impact of reaction media on the properties of the synthesized compounds .

Scientific Research Applications

1. Application as a Selective Hg (II) Fluorescence Sensor

- Summary of the Application : Spiro[indoline-3,4’-piperidin]-2-one derivatives have been used as selective fluorescence chemosensors for the detection of Hg 2+ .

- Methods of Application : The one-pot synthesis of spiro[indoline-3,4’-piperidin]-2-one derivatives was performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using SBA-Pr-NHQ .

- Results or Outcomes : The fluorescence emission properties of the product were studied, and it was demonstrated that amino-containing chemical compounds such as this product can be used as selective fluorescence chemosensors for the detection of Hg 2+ .

2. Diastereoselective Syntheses via Cycloisomerizations of Tryptamine-ynamides

- Summary of the Application : Spiro[indoline-3,4’-piperidin]-2-one has been used in the diastereoselective synthesis of spiro[indole-3,4’-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides .

- Methods of Application : A Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

- Results or Outcomes : The diastereoselective products were achieved by a chiron approach .

3. Diastereodivergent Synthesis of Fully Disubstituted Spiro[indoline-3,2’-pyrrolidin]-2-ones

- Summary of the Application : Spiro[indoline-3,4’-piperidin]-2-one has been used in the diastereodivergent synthesis of fully disubstituted spiro[indoline-3,2’-pyrrolidin]-2-ones .

- Methods of Application : The synthesis was achieved through base-promoted (3 + 2) cycloadditions .

- Results or Outcomes : The catalysts were found to have full control over the configuration of the stereocenters .

4. Application as a Selective Hg (II) Fluorescence Sensor

- Summary of the Application : Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] have been used as selective fluorescence chemosensors for the detection of Hg 2+ .

- Methods of Application : The one-pot synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives was performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media .

- Results or Outcomes : The fluorescence emission properties of the product were studied. It has been demonstrated that amino-containing chemical compounds such as this product can be used as selective fluorescence chemosensors for the detection of Hg 2+ .

5. Application in Dye-Sensitized Solar Cells

- Summary of the Application : Photochromic spiro-indoline naphthoxazine (SINO) and naphthopyran (NIPS) have been explored for application in photovoltaics .

- Methods of Application : Four new photosensitizers with a donor–pi–acceptor structure embedding SINO and NIPS units as photochromic cores were designed and synthesized .

- Results or Outcomes : These dyes can act as photosensitizers in DSSCs. A maximum power conversion efficiency of 2.7% was reported with a NIPS-based dye .

6. Application as an ON–OFF Chemosensor

- Summary of the Application : An amine-appended spiro[indoline-3,4’-pyridine] has been used as an ON–OFF chemosensor .

- Methods of Application : The chemosensor was synthesized by a one-pot four-component reaction using commercially available and an environmentally benign catalytic amount of molecular I2 (10 mol%) in aqueous ethanol at ambient temperature .

- Results or Outcomes : The chemosensor was successfully synthesized and its properties were studied .

4. Green Synthesis and Application as Selective Hg (II) Fluorescence Sensor

- Summary of the Application : Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] have been used as selective fluorescence chemosensors for the detection of Hg 2+ .

- Methods of Application : The one-pot synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives was performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media .

- Results or Outcomes : The fluorescence emission properties of the product were studied. It has been demonstrated that amino-containing chemical compounds such as this product can be used as selective fluorescence chemosensors for the detection of Hg 2+ .

5. Application in Dye-Sensitized Solar Cells

- Summary of the Application : Photochromic spiro-indoline naphthoxazine (SINO) and naphthopyran (NIPS) have been explored for application in photovoltaics .

- Methods of Application : Four new photosensitizers with a donor–pi–acceptor structure embedding SINO and NIPS units as photochromic cores were designed and synthesized .

- Results or Outcomes : These dyes can act as photosensitizers in DSSCs. A maximum power conversion efficiency of 2.7% was reported with a NIPS-based dye .

6. Application as an ON–OFF Chemosensor

- Summary of the Application : An amine-appended spiro[indoline-3,4’-pyridine] has been used as an ON–OFF chemosensor .

- Methods of Application : The chemosensor was synthesized by a one-pot four-component reaction using commercially available and an environmentally benign catalytic amount of molecular I2 (10 mol%) in aqueous ethanol at ambient temperature .

- Results or Outcomes : The chemosensor was successfully synthesized and its properties were studied .

Safety And Hazards

Future Directions

The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .

properties

IUPAC Name |

spiro[1H-indole-3,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVJOBXZPCKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593749 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidin]-2-one | |

CAS RN |

252882-61-4 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

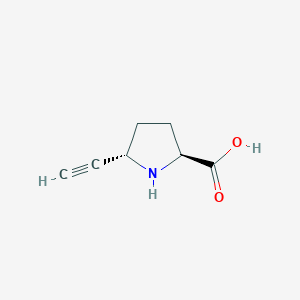

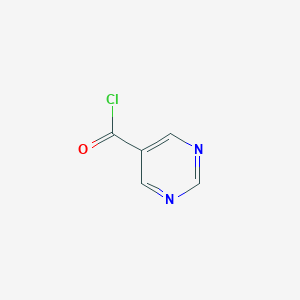

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

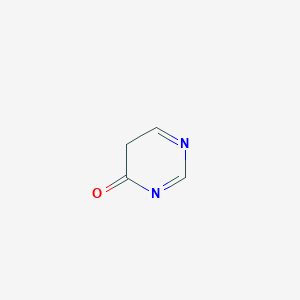

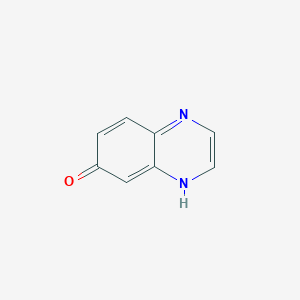

![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)